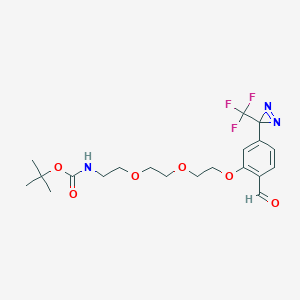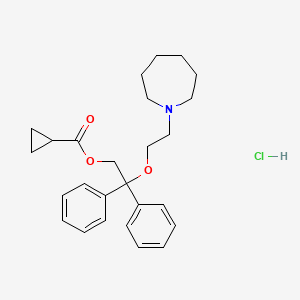
2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropane ring, a diphenylethyl group, and an azepane moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopropane ring, the introduction of the diphenylethyl group, and the attachment of the azepane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclopropane ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies of enzyme interactions, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives, diphenylethyl compounds, and azepane-containing molecules. Examples include:
- 2-(2-(Piperidin-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate
- 2-(2-(Morpholin-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate
Uniqueness
What sets 2-(2-(Azepan-1-yl)ethoxy)-2,2-diphenylethyl cyclopropanecarboxylate hydrochloride apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H34ClNO3 |
|---|---|
Molecular Weight |
444.0 g/mol |
IUPAC Name |
[2-[2-(azepan-1-yl)ethoxy]-2,2-diphenylethyl] cyclopropanecarboxylate;hydrochloride |
InChI |
InChI=1S/C26H33NO3.ClH/c28-25(22-15-16-22)29-21-26(23-11-5-3-6-12-23,24-13-7-4-8-14-24)30-20-19-27-17-9-1-2-10-18-27;/h3-8,11-14,22H,1-2,9-10,15-21H2;1H |
InChI Key |
XPRLICAJUYYEBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC(COC(=O)C2CC2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



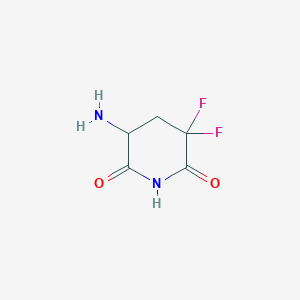
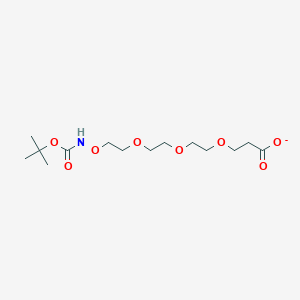
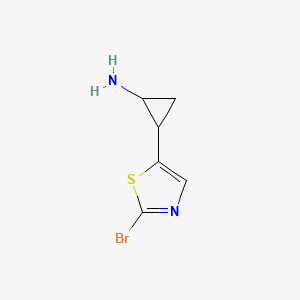
![3-Iodo-1,7-dimethyl-4,5-dihydro-1H-pyrido[4,3-b]azepine-2,8(3H,7H)-dione](/img/structure/B14782767.png)

![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)
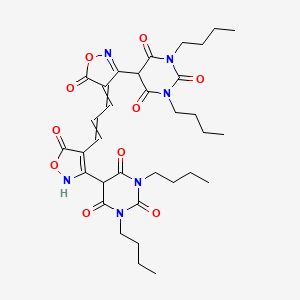
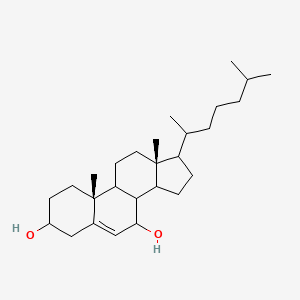
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B14782805.png)
![3,5-diamino-6-chloro-N-[[4-[4-(2,3-dihydroxypropoxy)phenyl]butylhydrazinylidene]methyl]pyrazine-2-carboxamide;methanesulfonic acid](/img/structure/B14782812.png)
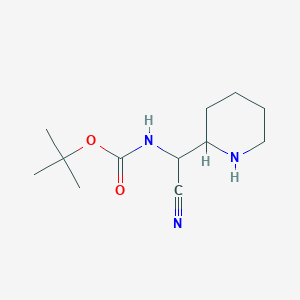
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate](/img/structure/B14782817.png)
